Cas no 611-24-5 (2-(Methylamino)phenol)

2-(Methylamino)phenol 化学的及び物理的性質
名前と識別子
-
- Phenol,2-(methylamino)-
- 2-(Methylamino)phenol
- 2-METHYLAMINOPHENOL
- 2-hydroxyphenylmethylamine
- N-Methyl-2-aminophenol
- N-Methyl-2-hydroxyaniline
- N-methylaminophenol
- N-Methyl-o-hydroxyaniline
- NSC 245030
- o-(Methylamino)phenol
- 2-methylamino-phenol
- Phenol, (methylamino)-
- JHKKTXXMAQLGJB-UHFFFAOYSA-N
- Phenol, o-(methylamino)-
- Phenol, 2-(methylamino)-
- NSC245030
- 2-(N-methylamino)-phenol
- STK011284
- SBB017053
- UNII-LDM886MY3T
- NSC-245030
- NS00034577
- 2-(Methylamino)phenol, >=97%
- EINECS 210-263-5
- AKOS006223481
- PS-5336
- 611-24-5
- SCHEMBL457878
- CS-B1556
- Phenol, 2-(aminomethyl)-
- SY110000
- DB-014154
- LDM886MY3T
- O10530
- CHEMBL281223
- MFCD00462180
- EN300-176677
- 2-(n-methylamino)phenol
- 2-Hydroxy-N-methylaniline
- DTXSID60209976
-
- MDL: MFCD00462180
- インチ: 1S/C7H9NO/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3
- InChIKey: JHKKTXXMAQLGJB-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C([H])=C1N([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 123.06800
- どういたいしつりょう: 123.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 32.299
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 色と性状: 褐色結晶粉末
- 密度みつど: 1.147±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 89-94 °C
- ふってん: 232.6±23.0 ºC (760 Torr),
- フラッシュポイント: 122.1±13.3 ºC,
- 屈折率: 1.5730 (589.3 nm 33 ºC)
- ようかいど: 微溶性(5.2 g/l)(25ºC)、
- PSA: 32.26000
- LogP: 1.50690
- ようかいせい: 未確定
2-(Methylamino)phenol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: H302
-
危険物標識:
- ちょぞうじょうけん:アルゴン充填貯蔵
2-(Methylamino)phenol 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-(Methylamino)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D953972-25g |
2-(Methylamino)phenol |
611-24-5 | 98% | 25g |
$215 | 2024-06-07 | |
Chemenu | CM186576-5g |
2-(Methylamino)phenol |
611-24-5 | 95%+ | 5g |
$514 | 2022-06-10 | |
eNovation Chemicals LLC | D953972-10g |
2-(Methylamino)phenol |
611-24-5 | 98% | 10g |
$135 | 2024-06-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S38934-1g |
2-Methylaminophenol |
611-24-5 | 98% | 1g |
¥220.00 | 2021-12-16 | |
Key Organics Ltd | PS-5336-1MG |
2-(Methylamino)phenol |
611-24-5 | >95% | 1mg |
£37.00 | 2025-02-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M822750-25g |
2-(Methylamino)phenol |
611-24-5 | ≥97% | 25g |
2,400.00 | 2021-05-17 | |
Apollo Scientific | OR5095-1g |
2-(Methylamino)phenol |
611-24-5 | 98% | 1g |
£17.00 | 2025-03-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | O10530-25g |
2-(METHYLAMINO)PHENOL |
611-24-5 | 25g |
¥4320.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065389-5g |
2-(Methylamino)phenol |
611-24-5 | 98% | 5g |
¥396.00 | 2024-05-07 | |
Enamine | EN300-176677-1000mg |
2-(methylamino)phenol |
611-24-5 | 1g |
$35.0 | 2021-12-16 |
2-(Methylamino)phenol 関連文献
-
Jian-Bo Feng,Xiao-Feng Wu Green Chem. 2015 17 4522
-
2. The synthesis and identification of some N-methylated aminonitrophenolsG. W. Amery,J. F. Corbett J. Chem. Soc. C 1967 1053
-
Monotosh Mondal,Soumavo Ghosh,Souvik Maity,Sanjib Giri,Ashutosh Ghosh Inorg. Chem. Front. 2020 7 247
-
Jianmin Zhou,Zhi-Yuan Ma,Chantale Shonhe,Su-Hui Ji,Yun-Rui Cai Green Chem. 2021 23 8566
-
5. 2-Aminophenolate ligands for phosphorus(v): a lithium salt featuring the chiral [P(OC6H4NR)3]? anionChuantian Zhan,Zeyu Han,Brian O. Patrick,Derek P. Gates Dalton Trans. 2018 47 12118
-
Anjani Kumar Tiwari,Yiding Zhang,Tomoteru Yamasaki,Neelam Kumari,Masayuki Fujinaga,Wakana Mori,Akiko Hatori,Nobuki Nengaki,Anil Kumar Mishra,Hong Zhang,Ming-Rong Zhang New J. Chem. 2020 44 7912
-
Dan-Dan Li,Yi-Xuan Cao,Guan-Wu Wang Org. Biomol. Chem. 2015 13 6958
-
8. Studies on the preparation of N-alkyl-O-phenylhydroxylaminesTuvia Sheradsky,Eliahu Nov J. Chem. Soc. Perkin Trans. 1 1980 2781
-
9. 2-Aminophenolate ligands for phosphorus(v): a lithium salt featuring the chiral [P(OC6H4NR)3]? anionChuantian Zhan,Zeyu Han,Brian O. Patrick,Derek P. Gates Dalton Trans. 2018 47 12118
2-(Methylamino)phenolに関する追加情報
Introduction to 2-(Methylamino)phenol (CAS No. 611-24-5)
2-(Methylamino)phenol, identified by its Chemical Abstracts Service (CAS) number 611-24-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic amine serves as a versatile intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and specialty chemicals. Its molecular structure, featuring a phenolic hydroxyl group and an N-methylamino substituent, makes it a valuable building block for medicinal chemistry applications.
The compound belongs to the class of aromatic amines, which are widely studied for their pharmacological properties. 2-(Methylamino)phenol has garnered attention due to its role in the development of novel therapeutic agents. Recent advancements in synthetic methodologies have enhanced its accessibility, enabling researchers to explore its potential in drug discovery more efficiently.
In recent years, 2-(Methylamino)phenol has been investigated for its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The presence of both amine and hydroxyl functional groups allows for diverse chemical modifications, making it a preferred candidate for structure-activity relationship (SAR) studies. Researchers have leveraged these properties to design molecules with improved binding affinity and selectivity against target enzymes.
Moreover, the compound has found applications in the development of antimicrobial agents. The phenolic moiety contributes to its ability to interact with bacterial cell walls, disrupting essential biological processes. This property has been exploited in the design of novel antibiotics targeting resistant strains. Additionally, 2-(Methylamino)phenol derivatives have shown promise as antiviral agents, particularly in inhibiting viral protease enzymes that are critical for viral replication.
The synthesis of 2-(Methylamino)phenol typically involves nucleophilic substitution reactions or condensation reactions with appropriate precursors. Modern synthetic approaches often employ catalytic methods to improve yield and reduce environmental impact. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
Recent studies have also explored the photophysical properties of 2-(Methylamino)phenol and its derivatives. The compound's ability to absorb and emit light makes it suitable for applications in photochemical research and development of light-sensitive materials. Such applications are particularly relevant in fields like optoelectronics and photodynamic therapy.
From a commercial perspective, 2-(Methylamino)phenol is produced by specialized chemical manufacturers who adhere to stringent quality control measures. Its demand is driven by its versatility in pharmaceutical applications, with several clinical trials underway evaluating its efficacy in treating various diseases. The compound's role as an intermediate ensures its continued relevance in the chemical supply chain.
The future prospects of 2-(Methylamino)phenol are promising, with ongoing research focusing on expanding its utility in drug development. Innovations in computational chemistry and high-throughput screening are expected to accelerate the discovery of new derivatives with enhanced pharmacological properties. As these technologies mature, the potential applications of 2-(Methylamino)phenol will likely expand further.
In conclusion, 2-(Methylamino)phenol (CAS No. 611-24-5) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As synthetic methodologies continue to evolve, the compound's role is poised to grow even more prominent in the years ahead.
611-24-5 (2-(Methylamino)phenol) 関連製品
- 3743-22-4(2-(Dimethylamino)phenol)
- 199602-08-9(Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI))
- 114221-05-5(methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate)
- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)
- 2229604-64-0(2-(1-bromo-2-methylpropan-2-yl)-1-methoxy-4-nitrobenzene)
- 126312-31-0(Desmethyl Metsulfuron-methyl)
- 1866280-34-3(N-(3-methanesulfinylbutyl)thietan-3-amine)
- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)

